molecular formula C18H14F3N3O2 B12191730 6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12191730
M. Wt: 361.3 g/mol
InChI Key: WYPBSYOATKQGDB-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a trifluoromethylphenyl group, and an oxazolo[5,4-b]pyridine core, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been studied for various applications:

Mechanism of Action

The mechanism by which 6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H14F3N3O2/c1-9-15-13(8-14(10-2-3-10)23-17(15)26-24-9)16(25)22-12-6-4-11(5-7-12)18(19,20)21/h4-8,10H,2-3H2,1H3,(H,22,25)

InChI Key

WYPBSYOATKQGDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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